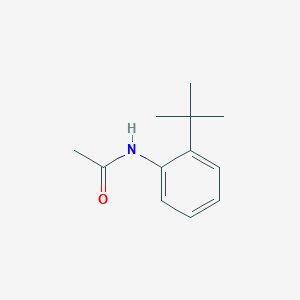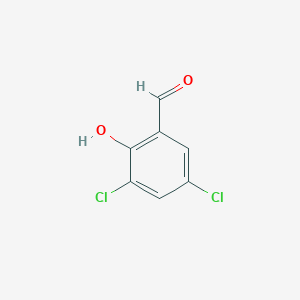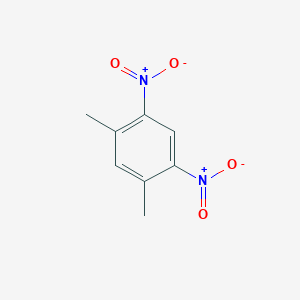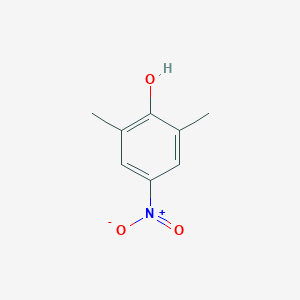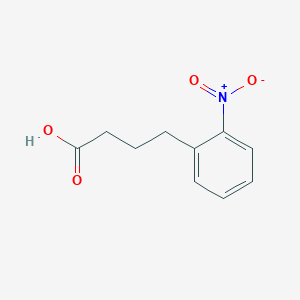
4-(2-Nitrophenyl)butanoic acid
概要
説明
4-(2-Nitrophenyl)butanoic acid is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butanoic acid chain. This compound is known for its applications in various chemical processes, particularly in organic synthesis. It is a yellow crystalline solid that is soluble in organic solvents and is often used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Nitrophenyl)butanoic acid involves the hydrolysis of a cyano group to form the carboxylic acid. This can be achieved using bacillus subtilis, which replaces the traditional hydrolysis by sulfuric acid, optimizing the reaction scheme and improving the yield . Another method involves the addition of p-nitrohalogenated benzene and alkyl acetoacetate .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. For example, a continuous flow Pd/C-catalyzed hydrogenation of this compound can be developed within a micropacked-bed reactor . This method allows for efficient production while minimizing potential safety issues associated with heterogeneous reactions.
化学反応の分析
Types of Reactions
4-(2-Nitrophenyl)butanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd/C catalyst, hydrogen gas, continuous flow reactor.
Nucleophilic Aromatic Substitution: Nucleophiles such as amines, appropriate solvents, and reaction temperatures.
Major Products Formed
Reduction: 4-(2-Aminophenyl)butanoic acid.
Substitution: Various substituted phenylbutanoic acids depending on the nucleophile used.
科学的研究の応用
4-(2-Nitrophenyl)butanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(2-Nitrophenyl)butanoic acid involves its interaction with various molecular targets and pathways. For example, in its reduced form as 4-(2-Aminophenyl)butanoic acid, it can interact with enzymes and receptors involved in inflammatory and cancer pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(4-Nitrophenyl)butanoic acid: Similar structure but with the nitro group in the para position.
2-(4-Nitrophenyl)butanoic acid: Similar structure but with the nitro group in the ortho position.
Uniqueness
4-(2-Nitrophenyl)butanoic acid is unique due to its specific positioning of the nitro group, which influences its reactivity and biological activity. The ortho position of the nitro group allows for unique interactions in chemical reactions and biological systems, distinguishing it from its para and meta counterparts .
特性
IUPAC Name |
4-(2-nitrophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-10(13)7-3-5-8-4-1-2-6-9(8)11(14)15/h1-2,4,6H,3,5,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGIMCRPRTWLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292034 | |
| Record name | 4-(2-nitrophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67857-97-0 | |
| Record name | NSC79881 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-nitrophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-NITROPHENYL)BUTYRIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


